6-Amino-3-phenyl-1,2,4-Triazin-5(2H)-one hydrazone
Overview
Description
6-Amino-3-phenyl-1,2,4-Triazin-5(2H)-one hydrazone is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-phenyl-1,2,4-Triazin-5(2H)-one hydrazone typically involves the reaction of 6-Amino-3-phenyl-1,2,4-Triazin-5(2H)-one with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
6-Amino-3-phenyl-1,2,4-Triazin-5(2H)-one+Hydrazine hydrate→6-Amino-3-phenyl-1,2,4-Triazin-5(2H)-one hydrazone
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-phenyl-1,2,4-Triazin-5(2H)-one hydrazone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety into amines.
Substitution: The amino and phenyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield triazine oxides.
- Reduction may produce amines.
- Substitution reactions can lead to various substituted triazine derivatives.
Scientific Research Applications
6-Amino-3-phenyl-1,2,4-Triazin-5(2H)-one hydrazone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Amino-3-phenyl-1,2,4-Triazin-5(2H)-one hydrazone involves its interaction with molecular targets such as enzymes and receptors. The hydrazone moiety can form stable complexes with metal ions, influencing various biochemical pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
6-Amino-3-phenyl-1,2,4-Triazin-5(2H)-thione: Similar structure but with a thione group instead of a hydrazone.
6-Amino-3-phenyl-1,2,4-Triazin-5(2H)-one: Lacks the hydrazone moiety.
3-Phenyl-1,2,4-Triazine: Simplified structure without the amino and hydrazone groups.
Uniqueness
6-Amino-3-phenyl-1,2,4-Triazin-5(2H)-one hydrazone is unique due to the presence of both the amino and hydrazone groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-hydrazinyl-3-phenyl-1,2,4-triazin-6-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6/c10-7-9(13-11)12-8(15-14-7)6-4-2-1-3-5-6/h1-5H,11H2,(H2,10,14)(H,12,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLGDOQICUASJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N=N2)N)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20511527 | |
Record name | 5-Hydrazinyl-3-phenyl-1,2,4-triazin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20511527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86958-19-2 | |
Record name | 5-Hydrazinyl-3-phenyl-1,2,4-triazin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20511527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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